molecular formula C8H14N4S B14301741 4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 122230-57-3

4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14301741
CAS No.: 122230-57-3
M. Wt: 198.29 g/mol
InChI Key: KLHNIESVPQVDDU-UHFFFAOYSA-N
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Description

4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains both pyrrolidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of pyrrolidine with an appropriate triazole precursor. One common method involves the cyclization of a suitable hydrazine derivative with carbon disulfide, followed by alkylation with a pyrrolidine derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

    Substitution: N-bromosuccinimide, halogenated solvents.

Major Products

Scientific Research Applications

4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its dual heterocyclic structure, which imparts a combination of properties from both pyrrolidine and triazole rings. This duality enhances its chemical versatility and broadens its range of applications in various scientific fields .

Properties

CAS No.

122230-57-3

Molecular Formula

C8H14N4S

Molecular Weight

198.29 g/mol

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H14N4S/c13-8-10-9-7-12(8)6-5-11-3-1-2-4-11/h7H,1-6H2,(H,10,13)

InChI Key

KLHNIESVPQVDDU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=NNC2=S

Origin of Product

United States

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